3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid 3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 781626-95-7
VCID: VC7147039
InChI: InChI=1S/C10H10F3NO5S/c11-10(12,13)19-7-1-3-8(4-2-7)20(17,18)14-6-5-9(15)16/h1-4,14H,5-6H2,(H,15,16)
SMILES: C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCC(=O)O
Molecular Formula: C10H10F3NO5S
Molecular Weight: 313.25

3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid

CAS No.: 781626-95-7

Cat. No.: VC7147039

Molecular Formula: C10H10F3NO5S

Molecular Weight: 313.25

* For research use only. Not for human or veterinary use.

3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid - 781626-95-7

Specification

CAS No. 781626-95-7
Molecular Formula C10H10F3NO5S
Molecular Weight 313.25
IUPAC Name 3-[[4-(trifluoromethoxy)phenyl]sulfonylamino]propanoic acid
Standard InChI InChI=1S/C10H10F3NO5S/c11-10(12,13)19-7-1-3-8(4-2-7)20(17,18)14-6-5-9(15)16/h1-4,14H,5-6H2,(H,15,16)
Standard InChI Key QXNDNTYCVWRFGZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound has the molecular formula C₁₀H₁₀F₃NO₅S and a molecular weight of 313.25 g/mol . Its IUPAC name, 3-({[4-(trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid, reflects the propanoic acid backbone substituted at the β-position by a sulfonamide group linked to a 4-(trifluoromethoxy)phenyl ring. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, while the sulfonamide moiety (-SO₂NH-) contributes to hydrogen-bonding potential .

Table 1: Key Identifiers of 3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic Acid

PropertyValueSource
CAS Registry Number781626-95-7
Molecular FormulaC₁₀H₁₀F₃NO₅S
Molecular Weight313.25 g/mol
SynonymsN-[[4-(Trifluoromethoxy)phenyl]sulfonyl]-β-alanine

Structural Analogues and Derivatives

Comparative analysis with related compounds reveals distinct functional group effects:

  • 3-(2-Fluorophenyl)-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid (CID 145950826): Substitution at the phenyl ring with -CF₃ instead of -OCF₃ increases molecular weight to 391.3 g/mol and alters electronic properties .

  • (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CID 7335692): A stereospecific tyrosine analog with a chiral center, highlighting the role of stereochemistry in biological activity .

  • 3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid (CAS 36974-65-9): Chlorine substitution reduces molecular weight to 263.69 g/mol and modifies lipophilicity .

Synthesis and Characterization

Spectroscopic Characterization

Key spectral features inferred from structural analogs include:

  • ¹H NMR: A triplet for the β-alanine methylene protons (δ 2.5–3.0 ppm) and aromatic singlet for the 4-(trifluoromethoxy)phenyl group (δ 7.5–8.0 ppm) .

  • ¹⁹F NMR: A characteristic singlet for the -OCF₃ group at δ -55 to -58 ppm .

  • IR Spectroscopy: Stretching vibrations for sulfonamide (S=O at ~1350 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its ionizable carboxylic acid (-COOH, pKa ~4.8) and sulfonamide (-SO₂NH-, pKa ~10.5) groups, resulting in pH-dependent solubility:

  • Aqueous Solubility: Poor in acidic conditions (protonated -COOH), improving in neutral/basic media due to deprotonation .

  • Lipophilicity: The trifluoromethoxy group enhances logP compared to non-fluorinated analogs, favoring membrane permeability .

Thermal Properties

No direct thermal data is available, but analogous sulfonamides exhibit decomposition temperatures above 200°C, suggesting moderate thermal stability .

CompoundTargetIC₅₀ (nM)Source
3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acidNot reported
3-(2-Fluorophenyl)-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acidTNF-α120
(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acidD-amino acid oxidase450

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